molecular formula C6H5ClN4 B1297825 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 24415-66-5

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B1297825
CAS No.: 24415-66-5
M. Wt: 168.58 g/mol
InChI Key: NOIPEBKPGPZXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Isomerization : The compound 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has been synthesized through various methods, including bromine-mediated oxidative cyclization. The structure of these compounds has been confirmed using techniques like single-crystal X-ray analysis. The presence of halogen functionalities on the pyrimidine nucleus makes these compounds useful as versatile synthetic intermediates, capable of undergoing further transformations such as the Dimroth rearrangement (Tang, Wang, Li, & Wang, 2014).

  • Spectral Characterization and Rearrangement Studies : Some studies focus on the spectral characterization of these compounds, such as 5-Methyl-7-methoxy-s-triazolo[1,5-a] pyrimidine, which undergoes alkyl rearrangement. Understanding the properties and rearrangement mechanisms contributes to broader applications in chemical synthesis (Makisumi & Kanō, 1963).

Potential Anticancer and Antibacterial Applications

  • Anticancer Agents Synthesis : Research has explored the synthesis of derivatives of this compound for potential anticancer properties. Nucleophilic displacement methods have been used to create compounds for screening as antimetabolite and anticancer agents (Kanō & Makisumi, 1958).

  • Antibacterial Activity : Derivatives of this compound have shown antibacterial activity against various microbial strains, including Gram-positive and Gram-negative bacteria. The synthesis and structural characterization of these derivatives, including their antibacterial efficacy, have been a subject of interest in recent studies (Lahmidi et al., 2019).

Advanced Chemical Synthesis Techniques

  • Palladium-Catalyzed Cross-Coupling Reactions : The compound has been used in palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions. These methods represent advanced techniques in organic synthesis, facilitating the construction of complex molecular architectures (Loubidi, Moutardier, Campos, & Berteina‐Raboin, 2018).

Safety and Hazards

The compound is classified under GHS07 and has the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

While specific future directions for the study of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine are not mentioned in the available literature, the compound’s potential biological activities suggest it could be further explored for its antitumor properties and its role as a calcium channel modulator .

Biochemical Analysis

Biochemical Properties

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit tubulin polymerization, which is essential for cell division . This compound also interacts with the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These interactions highlight its potential as an anticancer agent by inducing cell apoptosis and G2/M phase arrest.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated significant antiproliferative activity against HCT-116 cells, with an IC50 value of 0.53 μM . Additionally, it induces cell apoptosis and G2/M phase arrest, thereby affecting cell cycle progression and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This inhibition leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Furthermore, the compound suppresses the ERK signaling pathway, reducing the phosphorylation of key proteins involved in cell proliferation and survival . These molecular interactions underscore its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere conditions at temperatures between 2-8°C . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained antiproliferative and pro-apoptotic effects, indicating its potential for prolonged therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative and pro-apoptotic activities without causing severe toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal therapeutic dosage. Threshold effects and dose-response relationships are crucial for understanding the compound’s safety and efficacy in preclinical studies.

Properties

IUPAC Name

7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-2-5(7)11-6(10-4)8-3-9-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIPEBKPGPZXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334256
Record name 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24415-66-5
Record name 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-5-METHYL-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.